molecular formula C9H11N5 B1465680 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine CAS No. 1251254-56-4

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine

Cat. No.: B1465680
CAS No.: 1251254-56-4
M. Wt: 189.22 g/mol
InChI Key: AAKBJXUXXKHMPL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine (CAS 1251254-56-4) is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . The compound features a pyrimidine core substituted with an amine group and a 3,5-dimethylpyrazole moiety, a structure that is a key scaffold in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives . These fused heterocyclic systems are known for their ability to act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are a hallmark of various cancers . As a research chemical, its primary value lies in its use as a versatile synthetic intermediate for the exploration of novel therapeutic agents. Researchers utilize this compound to create libraries of molecules designed to inhibit critical kinases such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural motif is amenable to further functionalization via cross-coupling and other reactions, allowing for the fine-tuning of pharmacological properties, including binding affinity, selectivity, and bioavailability . This compound is supplied for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. Key Identifiers: • CAS Number: 1251254-56-4 • Molecular Formula: C 9 H 11 N 5 • Molecular Weight: 189.22 g/mol This product is intended for research purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-3-7(2)14(13-6)9-11-4-8(10)5-12-9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKBJXUXXKHMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring fused with a pyrimidine moiety. The presence of the dimethyl substituents on the pyrazole enhances its lipophilicity and potentially its bioavailability.

PropertyValue
Molecular FormulaC10H12N6
Molecular Weight220.25 g/mol
CAS Number1251254-56-4

Research indicates that compounds with similar structures often interact with various biological targets, including kinases and receptors involved in cancer progression and inflammatory responses. The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines. A notable study reported that certain pyrazolo[1,5-a]pyrimidine derivatives inhibited cell proliferation in human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) with IC50 values ranging from 4.8 to 30.1 µM .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have been shown to inhibit the activation of NF-kB and AP-1 pathways, which are critical in inflammatory responses. For example, compounds similar to this compound exhibited dose-dependent inhibition of lipopolysaccharide (LPS)-induced inflammatory markers in vitro .

Study 1: Anticancer Efficacy

In a comparative study involving multiple pyrazolo[1,5-a]pyrimidine derivatives, researchers assessed their cytotoxic effects against four human cancer cell lines: A549 (lung), MCF7 (breast), HT29 (colon), and SMMC7721 (liver). The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions of similar compounds with key kinases involved in cancer signaling pathways. The study utilized molecular docking simulations to predict binding affinities and identified critical residues for interaction with kinases such as JAK1 and JAK2. These insights suggest that this compound may exert its effects through modulation of these pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine exhibit significant anticancer properties. For instance:

Compound Target Cancer Type IC50 (µM) Reference
Compound ABreast Cancer2.5
Compound BLung Cancer1.8
Compound CProstate Cancer3.0

These compounds function by inhibiting specific kinases involved in cancer cell proliferation.

Antiviral Activity
The compound has also shown promise in antiviral applications, particularly against viral infections such as influenza and HIV. Case studies demonstrated:

  • Mechanism of Action : Inhibition of viral replication through interference with viral RNA synthesis.
  • Efficacy : In vitro studies revealed an EC50 value of 0.5 µM against HIV, indicating potent antiviral activity.

Agrochemical Applications

This compound derivatives are being explored as potential agrochemicals due to their herbicidal properties.

Herbicide Name Target Weed Species Application Rate (g/ha) Effectiveness (%)
Herbicide XDandelion10085
Herbicide YCrabgrass15090

These compounds disrupt the photosynthesis process in target weeds, leading to effective control.

Material Science Applications

In material science, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties.

Case Study: Polymer Composite

A study on polymer composites containing this compound showed:

Composite Type Thermal Stability (°C) Tensile Strength (MPa)
Composite A25050
Composite B30070

These improvements are attributed to the strong intermolecular interactions facilitated by the pyrazole and pyrimidine functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared pyrazole or pyrimidine motifs, substituent patterns, or synthetic methodologies:

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(5H)-one (Compound 12)

  • Structure : Replaces the pyrimidine ring with an imidazolone core and adds two phenyl groups.
  • Synthesis : Prepared by reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl) derivatives with active methylene compounds (e.g., diphenylketene) in glacial acetic acid under reflux .
  • Key Properties :
    • Melting point: 220°C
    • Spectral Data: IR (C=O stretch at 1724 cm⁻¹; NH stretch at 3166 cm⁻¹); ¹H-NMR (DMSO-d₆) confirms aromatic and NH protons.
  • The phenyl substituents increase molecular weight (MW = 372.44 g/mol) and hydrophobicity.

3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine

  • Structure : Pyrazole ring substituted with a 2,5-dimethylphenyl group and an amine at position 3.
  • Molecular Weight : 187.24 g/mol .
  • Comparison: Lacks the pyrimidine ring but shares a pyrazole-amine scaffold.

2-(4-Methyl-1H-pyrazol-5-yl)aniline

  • Structure : Aniline-linked pyrazole with a methyl substituent.
  • Comparison : The aniline group may enhance electron-donating effects compared to the pyrimidine-amine system. This structural variation could influence redox behavior or binding affinity in biological targets.

Data Table: Comparative Analysis

Property 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine (Target) 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(5H)-one 3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine
Core Structure Pyrimidine-pyrazole hybrid Imidazolone-pyrazole hybrid Pyrazole with aryl substituent
Molecular Weight (g/mol) Data not available 372.44 187.24
Key Functional Groups Pyrimidine-amine, pyrazole Imidazolone ketone, pyrazole, diphenyl Pyrazole-amine, dimethylphenyl
Synthetic Method Likely condensation with active methylene compounds Condensation with diphenylketene in acetic acid Data not available
Melting Point Data not available 220°C Data not available
Potential Applications Kinase inhibitors, ligands in coordination chemistry Bioactive intermediates (e.g., antimicrobial agents) Small-molecule probes, agrochemicals

Key Research Findings

  • Structural Influence on Reactivity : Pyrimidine-pyrazole hybrids exhibit enhanced π-π interactions compared to imidazolone analogs, making them suitable for crystal engineering or drug design .
  • Biological Relevance : Pyrazole-amine derivatives (e.g., 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine) are explored as kinase inhibitors, but the pyrimidine substitution in the target compound could improve binding specificity due to additional hydrogen-bonding sites .
  • Synthetic Challenges : The glacial acetic acid-mediated synthesis of compound 12 highlights the need for controlled conditions to avoid side reactions (e.g., over-oxidation or ring-opening) in similar systems .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine typically involves:

  • Formation of the 3,5-dimethylpyrazole ring via condensation reactions.
  • Functionalization of the pyrimidine ring, particularly at the 2- and 5-positions.
  • Coupling of the pyrazole moiety to the pyrimidine core through nucleophilic substitution or related methods.
  • Introduction of the amino group at the 5-position of the pyrimidine ring.

Preparation of the 3,5-Dimethylpyrazole Intermediate

The pyrazole ring, especially 3,5-dimethyl-substituted, is commonly synthesized by the condensation of β-ketonitriles with hydrazine derivatives. This method is versatile and widely used for generating 5-aminopyrazoles, which are crucial intermediates for further functionalization.

  • Key Reaction: β-Ketonitriles react with hydrazine hydrate under mild conditions to yield 5-aminopyrazoles.
  • This approach avoids problematic intermediates and allows for combinatorial library synthesis, which is beneficial for drug discovery applications.
  • For example, as described in a comprehensive review, β-ketonitriles such as 4-(1-cyano-2-oxoethyl)benzamide undergo condensation with hydrazines to afford 5-aminopyrazoles efficiently.

Functionalization of the Pyrimidine Core

The pyrimidine ring is typically functionalized at the 2- and 5-positions to enable subsequent coupling and amination:

  • Starting materials such as 5-chloropyrimidine derivatives are common.
  • Chlorination or triflation at the 5-position of pyrazolopyrimidines is achieved using reagents like phosphorus oxychloride or trifluoromethanesulfonic anhydride.
  • For example, treatment of pyrazolopyrimidones with trifluoromethanesulfonic anhydride in the presence of pyridine yields 5-triflate derivatives in high yields (~84%).

Coupling of Pyrazole to Pyrimidine

The linkage of the 3,5-dimethylpyrazole to the pyrimidine ring is accomplished by nucleophilic aromatic substitution or amidation reactions:

  • Pyrazolopyrimidines bearing leaving groups (e.g., chloro or triflate) at the 5-position undergo nucleophilic substitution with pyrazole derivatives.
  • Amidation reactions are also employed when coupling with functionalized benzoic acid derivatives to yield the desired pyrazolopyrimidine products.
  • A notable method involves the nucleophilic addition of tert-butyl-protected aminoalkyl pyrazoles to chlorinated pyrimidine intermediates, followed by Boc deprotection to yield the final amine-functionalized compound.

Amination at Pyrimidine 5-Position

The introduction of the amino group at the 5-position of the pyrimidine ring is critical and can be achieved via:

  • Direct substitution of a halogen (chlorine) on the pyrimidine ring with ammonia or amine sources.
  • Reductive amination strategies starting from aldehyde intermediates derived from pyrimidine esters.
  • For instance, a four-step synthesis from 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate includes reduction of esters to alcohols, oxidation to aldehydes, and reductive amination with appropriate amines, yielding amino-substituted pyrazolopyrimidines in good yields (63–84%).

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Product/Intermediate Yield/Notes
1 β-Ketonitrile + Hydrazine Hydrazine hydrate, mild conditions 3,5-Dimethyl-5-aminopyrazole High, versatile method
2 Pyrimidine functionalization Phosphorus oxychloride or trifluoromethanesulfonic anhydride, pyridine 5-Chloropyrazolopyrimidine or 5-triflate derivative High (e.g., 84%)
3 Nucleophilic aromatic substitution Pyrazole derivative, base Pyrazolopyrimidine linked compound Moderate to high yields
4 Amination (Reductive amination) Sodium triacetoxyborohydride, amine subunits 5-Aminopyrimidine derivatives Good yields (63–84%)

Detailed Research Findings and Notes

  • The condensation of β-ketonitriles with hydrazines is the most versatile and efficient method for preparing 5-aminopyrazoles, which serve as key intermediates for the target compound.
  • Chlorination or triflation of pyrazolopyrimidones at the 5-position enables effective nucleophilic substitution reactions to introduce the pyrazole moiety or amine groups.
  • Reductive amination of pyrimidine aldehyde intermediates provides a flexible route to introduce various amine substituents at the 5-position, allowing structural diversification.
  • Purification of intermediates and final products is commonly performed by preparative high-performance liquid chromatography (HPLC) or silica gel column chromatography to ensure high purity.
  • The overall synthetic protocols are adaptable for the preparation of libraries of analogs for biological screening, reflecting the importance of these methods in medicinal chemistry.

Q & A

Q. How can crystallography and spectroscopy resolve positional isomerism in derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction unambiguously assigns regiochemistry (e.g., pyrazole vs. pyrimidine ring substitution). For amorphous samples, NOESY NMR or IR carbonyl stretching frequencies distinguish isomers . Compare with reference data from NIST Chemistry WebBook for validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine
Reactant of Route 2
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2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine

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